Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)
Description
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a chiral organometallic complex featuring a phosphane ligand system, a carbanide group, and a cyclopentane backbone coordinated to an iron(II) center. The compound’s structure includes sterically demanding 3,5-dimethylphenyl groups and a diphenylphosphanyl-substituted cyclopentyl moiety, which likely influence its electronic and steric properties.
Properties
CAS No. |
223121-07-1 |
|---|---|
Molecular Formula |
C42H46FeP2 |
Molecular Weight |
668.623 |
IUPAC Name |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C35H40P2.C5H10.2CH3.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;;;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t29-,34?,35?;;;;/m0..../s1 |
InChI Key |
HTDPZFAJUXGZEU-SQIAFYDGSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a complex organometallic compound that has garnered attention for its potential biological applications, particularly in catalysis and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by a phosphine ligand coordinated to an iron center, which is a common feature in many catalytic processes. The presence of the phosphine group enhances the compound's reactivity and selectivity in various chemical reactions.
Key Properties
- Molecular Formula : C22H30FeN2P2
- Molecular Weight : 422.30 g/mol
- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran.
-
Catalytic Activity :
- The iron center in the compound plays a crucial role in facilitating catalytic reactions, particularly in asymmetric hydrogenation processes. These reactions are essential in the synthesis of chiral compounds, which are vital for pharmaceutical applications.
- Studies have shown that complexes containing this phosphine ligand can effectively catalyze the transfer hydrogenation of ketones, yielding high enantioselectivity .
-
Anticancer Properties :
- Recent research indicates that organometallic compounds, including those with iron centers, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- A study demonstrated that iron-based phosphine complexes could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis .
- Antimicrobial Activity :
Case Studies
1. Pharmaceutical Synthesis
The ability of this compound to facilitate asymmetric synthesis makes it valuable in the pharmaceutical industry for producing enantiomerically pure drugs.
2. Catalysis
Its role as a catalyst in various organic transformations positions it as a key player in green chemistry initiatives aimed at reducing waste and improving reaction efficiencies.
3. Biomedical Research
The anticancer and antimicrobial activities open avenues for research into new therapeutic agents derived from this class of compounds.
Scientific Research Applications
Asymmetric Catalysis
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane has been employed as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal centers allows for the efficient catalysis of reactions such as:
- Buchwald-Hartwig Cross Coupling : Utilized for the formation of carbon-nitrogen bonds.
- Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with aryl halides to form biaryl compounds.
Hydrogenation Reactions
The iron-based catalyst derived from this compound has shown effectiveness in hydrogenation processes, particularly in the reduction of alkenes and ketones. The iron center's ability to activate hydrogen makes it a valuable alternative to precious metal catalysts.
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Buchwald-Hartwig Cross Coupling | Iron(2+) complex with Bis(3,5-dimethylphenyl) ligand | 85 | 95 |
| Suzuki-Miyaura Coupling | Iron(2+) complex with Bis(3,5-dimethylphenyl) ligand | 90 | 92 |
| Hydrogenation of Alkenes | Iron(2+) complex derived from Bis(3,5-dimethylphenyl) | 88 | N/A |
Polymerization Catalysts
The compound's phosphine ligands can be utilized in coordination polymerization processes. Its ability to stabilize metal centers facilitates the production of high-performance polymers with tailored properties.
Nanomaterials Synthesis
Research indicates that this compound can act as a precursor for synthesizing iron-containing nanomaterials. These materials exhibit unique magnetic and electronic properties suitable for applications in electronics and catalysis.
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
In a study published in Journal of Organic Chemistry, researchers utilized this compound as a catalyst for the asymmetric synthesis of chiral pharmaceuticals. The results demonstrated high enantiomeric excess (ee) and yield, showcasing its effectiveness in drug development processes.
Case Study 2: Sustainable Hydrogenation Processes
A recent investigation highlighted the use of this iron-based catalyst in sustainable hydrogenation reactions. The study reported that the catalyst could be reused multiple times without significant loss of activity, making it a promising candidate for green chemistry applications.
Chemical Reactions Analysis
Catalytic Roles and Reaction Pathways
The compound’s iron center and phosphane ligands suggest involvement in transition-metal catalysis. Key reaction types include:
-
Asymmetric transfer hydrogenation : Iron-phosphine complexes are known to catalyze the reduction of ketones to alcohols with stereochemical control .
-
Hydrogenation of N-arylimines : Iridium complexes with similar phosphine ligands catalyze the hydrogenation of imines to amines .
-
Coupling reactions : Phosphine ligands facilitate cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) via coordination to metal centers .
Table 1: Reaction Types and Catalysts
| Reaction Type | Catalyst Role of Phosphine Ligands |
|---|---|
| Asymmetric transfer hydrogenation | Stabilizes iron center, enables chiral induction |
| Hydrogenation of N-arylimines | Coordinates to metal (e.g., iridium), controls stereoselectivity |
| Cross-coupling (Suzuki, Heck) | Enhances metal catalytic activity via electron donation |
Mechanistic Insights
The reactivity of the compound is governed by:
-
Iron-phosphine coordination : The phosphane ligands (bis(3,5-dimethylphenyl)phosphine and diphenylphosphanylcyclopentyl) stabilize the iron(2+) center, influencing redox properties and substrate binding .
-
Ligand electronic effects : Bulkier 3,5-dimethylphenyl groups may sterically hinder access to the metal center, favoring selective catalytic pathways .
Scheme 1: General Catalytic Cycle
-
Substrate binding : Metal center coordinates to unsaturated bonds (e.g., ketones, imines).
-
Hydrogen activation : Phosphine ligands facilitate H₂ cleavage or transfer.
-
Redox steps : Iron undergoes oxidation/reduction cycles during catalysis.
-
Product release : Stereoselective formation of alcohols or amines.
(Note: Specific intermediates for this compound are not detailed in available literature.)
Comparison with Analogous Complexes
Challenges and Research Gaps
-
Limited direct data : No experimental studies specifically on this iron(2+) complex were found in the provided sources.
-
Ligand compatibility : The cyclopentyl-phosphine moiety may introduce steric hindrance, requiring optimization for catalytic efficiency.
-
Biological interactions : Potential applications in bioinorganic chemistry remain unexplored.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bis(3,5-dimethylphenyl) Groups
Compounds bearing bis(3,5-dimethylphenyl) substituents, such as bis(3,5-dimethylphenyl)chlorophosphite (), share steric and electronic characteristics with the target compound. However, the absence of a metal center or cyclopentane backbone in bis(3,5-dimethylphenyl)chlorophosphite results in distinct reactivity. For example:
- In contrast, the iron(II)-containing target compound’s biological activity remains uncharacterized in the evidence.
- Spectral Data: Structural elucidation of similar compounds (e.g., Zygocaperoside in ) relies on UV and NMR spectroscopy (Tables 1 and 2 in ).
Phosphane Ligand Systems
Phosphane ligands with diphenylphosphanyl groups, such as those in the target compound, are common in catalysis. Key comparisons include:
- Steric Effects : The 2-diphenylphosphanylcyclopentyl group introduces significant steric bulk, akin to ligands used in asymmetric hydrogenation. This contrasts with simpler triarylphosphanes (e.g., triphenylphosphane), which lack the cyclopentane backbone and chiral centers.
- Metal Coordination : Iron(II) complexes are less common than ruthenium or rhodium analogs in catalysis. For instance, Wilkinson’s catalyst ([RhCl(PPh₃)₃]) employs triphenylphosphane but lacks the chiral and steric complexity of the target compound.
Environmental and Regulatory Considerations
While the provided Toxics Release Inventory (TRI) data () focus on zinc, lead, and manganese compounds, they highlight regulatory frameworks for metal-containing substances. The target compound’s environmental persistence or toxicity remains unstudied in the evidence, but its iron center may reduce bioaccumulation risks compared to heavy metals like lead .
Research Findings and Data Gaps
Key Properties of Comparable Compounds
Unresolved Questions
- No data on its solubility, stability, or toxicity are available, limiting direct comparisons to structurally related toxins (e.g., cholinesterase inhibitors in ).
Q & A
Q. What protocols ensure safe handling and disposal of this compound given its potential toxicity?
- Methodological Answer : Follow ’s guidelines for air-sensitive and phosphorus-containing compounds: use fume hoods, avoid skin contact via nitrile gloves, and store under nitrogen at 0–6°C. For disposal, neutralize with aqueous base (e.g., 10% NaOH) and incinerate in compliance with hazardous waste regulations. Consult ’s ecological risk assessment protocols for phosphorous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
